molecular formula C20H22ClFN2OS B4838636 [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE

[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE

Cat. No.: B4838636
M. Wt: 392.9 g/mol
InChI Key: FEVGKBCRGCKLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a piperazine ring with a benzothiophene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, including the formation of the piperazine ring and the benzothiophene moiety. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINOMETHANONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINOMETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as acting as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-CHLORO-4-FLUOROBENZYL]PIPERAZINO(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE
  • [3-CHLORO-5-FLUOROBENZYL]PIPERAZINO(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE

Uniqueness

The uniqueness of 4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINOMETHANONE lies in its specific structural features, which may confer distinct chemical and biological properties. For example, the presence of both chloro and fluoro substituents on the benzyl group can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2OS/c21-16-5-3-6-17(22)15(16)13-23-8-10-24(11-9-23)20(25)19-12-14-4-1-2-7-18(14)26-19/h3,5-6,12H,1-2,4,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVGKBCRGCKLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE
Reactant of Route 5
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE
Reactant of Route 6
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE

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